molecular formula C18H20N4O3S B12188362 5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide

Cat. No.: B12188362
M. Wt: 372.4 g/mol
InChI Key: ONNOMMHDYSHSHD-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a unique combination of functional groups, including a methoxy group, a thiazole ring, and an indole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce indole-2-carbinol.

Scientific Research Applications

5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the indole core can bind to receptors or enzymes, modulating their activity. The thiazole ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    5-methoxy-2-methylindole: Lacks the thiazole ring and the carboxamide group, making it less complex.

    N-methyl-1H-indole-2-carboxamide: Similar structure but without the methoxy and thiazole groups.

Uniqueness

The uniqueness of 5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-11-10-26-18(20-11)21-16(23)6-7-19-17(24)15-9-12-8-13(25-3)4-5-14(12)22(15)2/h4-5,8-10H,6-7H2,1-3H3,(H,19,24)(H,20,21,23)

InChI Key

ONNOMMHDYSHSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCNC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

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